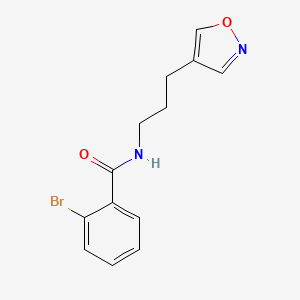

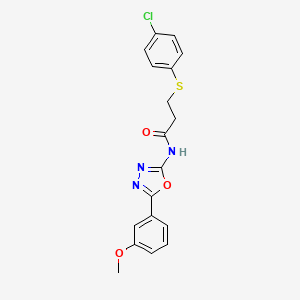

![molecular formula C8H6Cl2N2 B2976874 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638771-16-0](/img/structure/B2976874.png)

4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 5912-18-5 . It has a molecular weight of 187.03 . The IUPAC name for this compound is 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in scientific literature . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The InChI code for 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H, (H,10,11) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are not mentioned in the search results, it’s worth noting that derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block for synthesizing a wide range of heterocyclic compounds, such as 7-azaindoles and pyrrolidines, which have significant biological and pharmaceutical applications. For instance, the efficient synthesis of 4-substituted 7-azaindole derivatives via nucleophilic displacement has been reported, highlighting the compound's utility in creating complex molecular architectures (Figueroa‐Pérez et al., 2006). Similarly, its application in the synthesis of pyrrolidines through polar [3+2] cycloaddition reactions demonstrates its role in generating structures with potential biological effects (Żmigrodzka et al., 2022).

Coordination Chemistry and Material Science

Derivatives of this compound are used as ligands in coordination chemistry, leading to the development of materials with unique properties such as luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005). These materials have applications ranging from sensory devices to switchable magnetic materials.

Organic Synthesis and Reaction Mechanisms

The compound is also involved in studies focusing on organic synthesis mechanisms, such as the reaction of dichloromethane with pyridine derivatives, which is significant for understanding and developing new synthetic routes in organic chemistry (Rudine et al., 2010). Understanding these reactions can lead to the development of more efficient synthetic strategies for complex molecules.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,6-dichloro-1-methylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-12-3-2-5-6(9)4-7(10)11-8(5)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBCLGYLHXLHAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1N=C(C=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2976799.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2976802.png)

![N-(4-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2976803.png)

![2-[(Oxan-3-yl)methoxy]pyrimidine](/img/structure/B2976804.png)

![4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene](/img/structure/B2976805.png)

![methyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2976807.png)

![2-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2976811.png)